3-(4-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a sulfanyl-linked 1,3-oxazole derivative. The oxazole moiety is further substituted at positions 2 and 5 with a 2-methoxyphenyl group and a methyl group, respectively.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-23(28-25(34-17)21-9-5-7-11-24(21)33-3)16-35-27-29-22-10-6-4-8-20(22)26(31)30(27)18-12-14-19(32-2)15-13-18/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJRZQMPAIHPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , and it features multiple functional groups, including methoxy, oxazole, and quinazolinone moieties. These structural components are often associated with various biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 378.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
In a study examining the antibacterial efficacy of similar compounds, it was found that quinazolinone derivatives demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 20 µM to 40 µM, suggesting potential effectiveness in treating infections caused by resistant strains.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, studies have shown that related quinazolinone derivatives can inhibit acetylcholinesterase (AChE) and urease .
Enzyme Inhibition Data
Anticancer Activity
Quinazolinone derivatives have also been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The proposed mechanisms include:
- Inhibition of cell cycle progression
- Induction of reactive oxygen species (ROS)
- Activation of apoptotic pathways
Recent Studies
Recent literature emphasizes the synthesis and evaluation of new derivatives based on the quinazolinone framework. For instance, a study highlighted the synthesis of various substituted quinazolinones and their biological evaluations, which showed promising results against multiple cancer cell lines .
Comparative Analysis
A comparative analysis of similar compounds reveals that modifications to the oxazole ring or methoxy groups significantly impact biological activity. For example, the introduction of electron-donating groups has been associated with enhanced antimicrobial properties.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Triazole Derivatives: Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Substituents: Triazole core with sulfonyl and fluorophenyl groups. Biological Activity: Exhibits antifungal and antibiotic properties . Key Difference: The triazole core may confer higher metabolic stability compared to the oxazole in the target compound, but the latter’s methoxy groups could enhance membrane permeability .
- Oxadiazole Derivatives: Example: 3-(3-Methoxypropyl)-2-({[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-3,4-Dihydroquinazolin-4-One (). Substituents: Oxadiazole core with methylphenyl and methoxypropyl groups. Molecular Formula: C22H22N4O3S (MW: 422.5).
Quinazolinone Derivatives
- Methylsulfanyl-Substituted Analogue: Example: 3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One (). Substituents: Simpler methylsulfanyl group at position 2. Biological Activity: Demonstrated analgesic and anti-inflammatory activity via NF-κB inhibition.
Physicochemical Properties
Research Findings and Implications
- Structural Insights : The target’s 1,3-oxazole and dual methoxyphenyl groups may enhance lipophilicity and π-π stacking compared to triazole or oxadiazole derivatives .
- Activity Gaps: While analogues exhibit antifungal and anti-inflammatory activity, the target’s biological profile remains uncharacterized.
- Synthetic Challenges : The oxazole’s steric bulk may complicate synthesis, necessitating optimized coupling conditions (e.g., Pd catalysts as in ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer: The synthesis of structurally related quinazolin-4-ones often involves cyclocondensation of aldehydes with thiourea derivatives, followed by functionalization. For example, describes hydrogenation of intermediates with 2,3-diazetidinone to yield quinazolinone derivatives. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiourea) and using anhydrous solvents (e.g., DMF under nitrogen). Palladium-catalyzed reductive cyclization () may also be adapted for oxazole-substituted derivatives, with formic acid derivatives as CO surrogates to improve atom economy .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer: Prioritize -/-NMR for confirming methoxy and sulfanyl substituents, and LC-MS for molecular weight validation. X-ray crystallography () resolves conformational details of the oxazole and quinazolinone rings, which influence reactivity. For example, highlights the use of NOESY NMR to confirm spatial proximity of substituents in similar heterocycles. High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy .
Q. How does the compound’s stability vary under oxidative, hydrolytic, or photolytic conditions?
- Methodological Answer: Stability studies should include:
- Oxidative: Expose to (3% v/v in methanol) at 25°C for 24 hours; monitor degradation via HPLC ().
- Hydrolytic: Test in pH 1.2 (HCl) and pH 7.4 (phosphate buffer) at 37°C; sulfanyl groups may hydrolyze to thiols under acidic conditions.
- Photolytic: Use a UV chamber (254 nm) for 48 hours; methoxy groups may reduce photoinstability compared to nitro derivatives () .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during cyclization?
- Methodological Answer: Competing pathways in quinazolinone cyclization ( ) may generate thiolated intermediates or over-oxidized products. Use DFT calculations () to model transition states and identify energy barriers. For example, steric hindrance from the 5-methyloxazole group () could slow nucleophilic attack, favoring dimerization byproducts. LC-MS/MS and isotopic labeling (-HO) can trace oxygen incorporation in byproducts .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer: Unexpected splitting may arise from restricted rotation of the sulfanyl-methyl group () or crystal packing effects (). Variable-temperature NMR (VT-NMR) can distinguish dynamic effects: if splitting disappears at 80°C, it suggests conformational exchange. Compare with computed NMR spectra (GIAO method at B3LYP/6-311+G(d,p)) to validate assignments .
Q. What strategies are effective for evaluating the compound’s pharmacological activity given its structural complexity?
- Methodological Answer:
- In silico docking: Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the quinazolinone core’s hydrogen-bonding potential ().
- In vitro assays: Use fluorescence polarization to measure binding affinity (e.g., EGFR inhibition). The oxazole moiety () may enhance membrane permeability, requiring logP optimization (target 2–3 via HPLC-measured retention times).
- Metabolic profiling: Incubate with liver microsomes (human/rat) to identify CYP450-mediated demethylation of methoxy groups .
Q. How can computational models predict regioselectivity in derivatization reactions (e.g., sulfonation vs. alkylation)?
- Methodological Answer: Apply Fukui indices (DFT calculations) to identify nucleophilic/electrophilic sites. For instance, the sulfanyl group’s sulfur atom () has high nucleophilic reactivity, favoring alkylation with methyl iodide. In contrast, the quinazolinone carbonyl may direct electrophilic sulfonation to the para position of the 4-methoxyphenyl group ( ). MD simulations (AMBER force field) can model solvent effects on transition states .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
